molecular formula C24H21N5O2S B2795649 N-phenyl-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 899760-79-3

N-phenyl-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2795649
CAS No.: 899760-79-3
M. Wt: 443.53
InChI Key: CLSBYOPZDCCWQR-UHFFFAOYSA-N
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Description

N-phenyl-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a fused triazoloquinazoline core. Key structural elements include:

  • Triazolo[1,5-a]quinazoline backbone: A bicyclic system combining triazole and quinazoline rings.
  • N-phenyl group: Attached at the 5-amine position.

This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and anticancer agents. Its design leverages sulfonyl and aryl groups to enhance binding affinity and metabolic stability .

Properties

IUPAC Name

N-phenyl-3-(4-propan-2-ylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O2S/c1-16(2)17-12-14-19(15-13-17)32(30,31)24-23-26-22(25-18-8-4-3-5-9-18)20-10-6-7-11-21(20)29(23)28-27-24/h3-16H,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLSBYOPZDCCWQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the triazole ring through a cyclization reaction, followed by the introduction of the quinazoline ring. The phenyl and sulfonyl groups are then added through substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve high temperatures and pressures to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the compound .

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of compounds like N-phenyl-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine as antiviral agents. Specifically, derivatives of triazole compounds have shown efficacy against HIV by acting as non-nucleoside reverse transcriptase inhibitors. These compounds are synthesized by modifying the triazole scaffold to enhance their biological activity against various viral strains .

Anticancer Properties

Triazole derivatives are also being investigated for their anticancer properties. The presence of sulfonamide groups in the structure has been associated with improved selectivity and potency against cancer cell lines. Research indicates that modifications to the triazole and quinazoline components can lead to significant increases in cytotoxicity against specific cancer types .

Building Blocks in Organic Synthesis

The compound serves as a versatile building block in organic synthesis. The 1,2,3-triazole moiety is particularly valuable for creating complex molecules through click chemistry reactions. This allows for the rapid assembly of diverse chemical libraries that can be screened for biological activity .

Synthesis of Novel Heterocycles

This compound can be utilized in synthesizing various heterocyclic compounds. The triazole and quinazoline rings facilitate the formation of new heterocycles through cycloaddition reactions and other coupling methods .

Case Studies

Study ReferenceApplication FocusKey Findings
Antiviral ActivityIdentified as a potential HIV inhibitor with modifications leading to enhanced efficacy against resistant strains.
Anticancer PropertiesDemonstrated significant cytotoxic effects on various cancer cell lines; structure-activity relationship studies revealed critical modifications for potency enhancement.
Synthetic ApplicationsHighlighted as a key building block for synthesizing diverse triazole-based compounds through click chemistry methodologies.

Mechanism of Action

The mechanism of action of N-phenyl-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can occur through various pathways, such as blocking the active site or altering the protein’s conformation. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs and their differences:

Compound Name CAS Number Substituent Variations vs. Target Compound Molecular Weight (g/mol) Key Properties/Notes
3-(Benzenesulfonyl)-7-chloro-N-[4-(propan-2-yl)phenyl]triazolo[1,5-a]quinazolin-5-amine 893787-13-8 7-Cl on quinazoline ring 477.97 Chlorine enhances electrophilicity; temporarily out of stock
3-[(2,5-Dimethylphenyl)sulfonyl]-N-(4-methylbenzyl)triazolo[1,5-a]quinazolin-5-amine 866807-85-4 2,5-Dimethylphenyl sulfonyl; 4-methylbenzyl amine Not reported Increased steric bulk may reduce solubility
N-phenyl-3-(phenylsulfonyl)triazolo[1,5-a]quinazolin-5-amine 904575-84-4 No isopropyl on sulfonyl group 401.44 Simplified structure; lower lipophilicity
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine 866811-43-0 4-Ethoxyphenyl amine Not reported Ethoxy group improves solubility
3-(3,4-Dimethylphenyl)sulfonyl-N-(2-methoxy-5-methylphenyl)triazolo[1,5-a]quinazolin-5-amine 872197-49-4 3,4-Dimethylphenyl sulfonyl; 2-methoxy-5-methylphenyl amine Not reported Methoxy and methyl groups enhance hydrogen bonding potential

Key Research Findings

Substituent Impact on Bioactivity :

  • Chlorination at the 7-position (CAS 893787-13-8) may enhance cytotoxicity but also increase metabolic instability .
  • Bulky sulfonyl groups (e.g., 2,5-dimethylphenyl in CAS 866807-85-4) improve target binding but may limit pharmacokinetic profiles .

Structure-Activity Relationships (SAR) :

  • Triazoloquinazoline Core : Essential for kinase inhibition; modifications here reduce activity .
  • Sulfonyl Group : Critical for hydrophobic interactions; substitution with electron-withdrawing groups (e.g., Cl) enhances reactivity .

Biological Activity

N-phenyl-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that has garnered attention in the realm of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the quinazoline family, characterized by a fused triazole and quinazoline structure. Its chemical formula can be represented as follows:

  • Chemical Formula : C₁₈H₁₈N₄O₂S
  • Molecular Weight : 358.43 g/mol

Structural Features

The presence of the triazole ring contributes to its unique reactivity and biological activity, while the sulfonyl group enhances its solubility and bioavailability.

Anticancer Activity

Recent studies have demonstrated that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown potent inhibition of various cancer cell lines.

Case Study: Anticancer Efficacy

A study evaluated the efficacy of quinazoline-based compounds against human cancer cell lines, revealing that derivatives with structural similarities to our compound displayed IC₅₀ values in the low micromolar range against EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) . The following table summarizes the anticancer activity of selected derivatives:

Compound NameTargetIC₅₀ (µM)Mechanism of Action
Compound 1EGFR0.35EGFR inhibition
Compound 2VEGFR0.31VEGFR inhibition
Compound 3CDK-23.20Cell cycle arrest

The anticancer effects are primarily attributed to the inhibition of key kinases involved in cell proliferation and survival. In particular, compounds targeting EGFR and VEGFR disrupt signaling pathways that promote tumor growth.

Apoptosis Induction

Research indicates that these compounds can induce apoptosis in cancer cells by modulating Bcl-2 family proteins and activating caspases . For example, a derivative was shown to increase Bax expression while decreasing Bcl-2 levels, leading to enhanced apoptotic signaling.

Antimicrobial Activity

In addition to anticancer properties, quinazoline derivatives have been explored for their antimicrobial effects. A study focusing on similar compounds reported significant antibacterial activity against Gram-positive bacteria . The mechanism involves disruption of bacterial cell wall synthesis.

Antimicrobial Efficacy Table

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus12 µg/mL
Compound BEscherichia coli15 µg/mL

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Studies suggest favorable oral bioavailability due to its lipophilic nature facilitated by the propan-2-yl group .

Absorption and Distribution

Animal studies indicate rapid absorption with peak plasma concentrations achieved within one hour post-administration . The compound's distribution suggests effective penetration into tissues relevant for anticancer activity.

Metabolism and Excretion

Preliminary data indicate hepatic metabolism with a half-life conducive for once-daily dosing regimens. Further investigations are necessary to elucidate specific metabolic pathways.

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